2-Cyclobuten-1-one, 2-fluoro-3-phenyl-
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Overview
Description
2-Cyclobuten-1-one, 2-fluoro-3-phenyl- is an organic compound with the molecular formula C10H7FO It is a derivative of cyclobutenone, where a fluorine atom and a phenyl group are substituted at the 2 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoro-3-phenyl-1,3-butadiene with a suitable oxidizing agent to form the cyclobutenone ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 2-fluoro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutenone ring to cyclobutane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenyl-substituted cyclobutenone derivatives or carboxylic acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of various substituted cyclobutenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclobuten-1-one, 2-fluoro-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 2-fluoro-3-phenyl- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of normal cellular processes or the induction of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobuten-1-one, 3-phenyl-: Similar structure but lacks the fluorine atom at the 2 position.
2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl-: Contains two chlorine atoms at the 4 position instead of a fluorine atom at the 2 position.
Uniqueness
2-Cyclobuten-1-one, 2-fluoro-3-phenyl- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7FO |
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Molecular Weight |
162.16 g/mol |
IUPAC Name |
2-fluoro-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C10H7FO/c11-10-8(6-9(10)12)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
JELNUWNRZIDUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C1=O)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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